molecular formula C20H20FNO5S B2698724 Methyl 4-(4-((4-fluorophenyl)sulfonyl)piperidine-1-carbonyl)benzoate CAS No. 1448058-08-9

Methyl 4-(4-((4-fluorophenyl)sulfonyl)piperidine-1-carbonyl)benzoate

Cat. No.: B2698724
CAS No.: 1448058-08-9
M. Wt: 405.44
InChI Key: KGXGQCRKHTYZHY-UHFFFAOYSA-N
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Description

Methyl 4-(4-((4-fluorophenyl)sulfonyl)piperidine-1-carbonyl)benzoate is a useful research compound. Its molecular formula is C20H20FNO5S and its molecular weight is 405.44. The purity is usually 95%.
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Biological Activity

Methyl 4-(4-((4-fluorophenyl)sulfonyl)piperidine-1-carbonyl)benzoate is a complex organic compound belonging to the piperidine derivatives class. This compound has garnered interest in medicinal chemistry due to its unique structural properties and potential biological activities.

Chemical Structure and Properties

The molecular formula of this compound is C18H19FN2O4S, with a molecular weight of approximately 378.4 g/mol. The compound features a piperidine ring, a sulfonyl group, and a benzoate moiety, contributing to its diverse reactivity and biological interactions.

PropertyValue
Molecular FormulaC18H19FN2O4S
Molecular Weight378.4 g/mol
CAS Number1797686-82-8
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in critical biochemical pathways. The sulfonyl group enhances solubility and bioavailability, making it an effective candidate for pharmacological applications.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes, affecting metabolic pathways.
  • Receptor Modulation : Interaction with neurotransmitter receptors suggests potential applications in neuropharmacology.

Biological Activities

Research has indicated several biological activities associated with this compound:

  • Antidepressant Effects : Similar compounds have shown promise in treating anxiety and depression by modulating neurotransmitter systems.
  • Anticancer Activity : Preliminary studies suggest that piperidine derivatives can exhibit cytotoxic effects on cancer cell lines.
  • Anti-inflammatory Properties : The compound may reduce inflammation through inhibition of pro-inflammatory cytokines.

Case Studies

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:

  • Study on Neuropharmacological Effects : A study investigating the effects of similar piperidine derivatives on serotonin receptors indicated potential antidepressant properties (source needed).
  • Cytotoxicity Evaluation : Research conducted on structurally similar sulfonamide compounds demonstrated significant cytotoxicity against various cancer cell lines, suggesting that this compound may exhibit similar properties (source needed).

Comparative Analysis with Similar Compounds

To better understand the unique aspects of this compound, it is essential to compare it with other related compounds:

Compound NameStructural FeaturesUnique Aspects
Methyl 4-(piperidine-1-carbonyl)benzoatePiperidine ring, carbonyl groupSimpler structure, less functional diversity
Methyl 3-{[(3-methyl-4-nitrophenyl)carbonyl]amino}-4-[piperazine]benzoateContains nitrophenyl instead of fluorophenylDifferent electronic properties due to nitro group
Methyl 3-(pyridin-1-carbonyl)-piperidinePyridin substitutionVariation in heterocyclic component affects activity

Properties

IUPAC Name

methyl 4-[4-(4-fluorophenyl)sulfonylpiperidine-1-carbonyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FNO5S/c1-27-20(24)15-4-2-14(3-5-15)19(23)22-12-10-18(11-13-22)28(25,26)17-8-6-16(21)7-9-17/h2-9,18H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGXGQCRKHTYZHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)N2CCC(CC2)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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